4-(2-chloro-5-nitrobenzyl)thiomorpholine
Description
4-(2-Chloro-5-nitrobenzyl)thiomorpholine is a thiomorpholine derivative featuring a 2-chloro-5-nitrobenzyl substituent. Thiomorpholine, a six-membered heterocycle containing one sulfur and one nitrogen atom, is widely used in medicinal chemistry due to its enhanced lipophilicity compared to morpholine (where sulfur is replaced by oxygen) . The nitro and chloro groups on the benzyl ring contribute to electronic and steric effects, influencing reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
4-[(2-chloro-5-nitrophenyl)methyl]thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S/c12-11-2-1-10(14(15)16)7-9(11)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUPYGAIDWSHBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Characterization
X-ray crystallography of 4-(4-nitrophenyl)thiomorpholine reveals a chair conformation with the nitrophenyl group in a quasi-axial position. Weak C–H···O hydrogen bonds form centrosymmetric dimers, differing from morpholine analogs due to sulfur’s larger atomic radius and reduced hydrogen-bonding capacity . The 2-chloro-5-nitrobenzyl group in the target compound may introduce steric hindrance, altering molecular packing and solubility compared to para-substituted analogs.
Comparison with Structural Analogs
Thiomorpholine vs. Morpholine Derivatives
The sulfur atom in thiomorpholine increases lipophilicity, enhancing membrane permeability but reducing metabolic stability due to susceptibility to oxidation. This contrasts with morpholine’s oxygen, which improves hydrogen-bonding capacity and stability .
Antimicrobial Activity of Thiomorpholine Derivatives
The 2-chloro-5-nitrobenzyl group may enhance Gram-positive activity compared to unsubstituted thiomorpholine, as electron-withdrawing nitro groups improve target binding . However, morpholine derivatives generally show broader efficacy due to better solubility and target engagement .
Substituent Effects on Reactivity and Bioactivity
- Nitro Group Position : Para-nitro (as in 4-(4-nitrophenyl)thiomorpholine) allows symmetric molecular packing, whereas ortho-nitro (as in the target compound) may introduce steric clashes, reducing crystallinity .
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